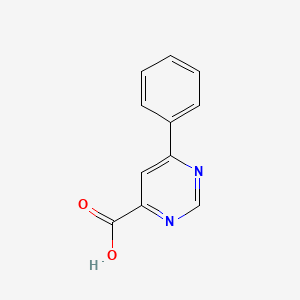

6-Phenylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZVBDSJGHLIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503350 | |

| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28668-32-8 | |

| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenyl-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 6-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this class of compounds a valuable scaffold for further investigation.[1][2][3]

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from commercially available reagents.

Step 1: Synthesis of Ethyl 2-formyl-3-phenyl-3-oxopropanoate

This initial step involves the Claisen condensation of ethyl benzoylacetate with ethyl formate in the presence of a strong base like sodium ethoxide. The product is a β-ketoaldehyde, a key intermediate for the subsequent pyrimidine ring formation.

Step 2: Cyclocondensation to form this compound

The intermediate, ethyl 2-formyl-3-phenyl-3-oxopropanoate, is then reacted with formamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring. Subsequent hydrolysis of the resulting ethyl ester under basic or acidic conditions will yield the desired this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Ethyl 2-formyl-3-phenyl-3-oxopropanoate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath and add ethyl benzoylacetate dropwise with stirring.

-

After the addition is complete, add ethyl formate dropwise to the reaction mixture.

-

Allow the mixture to stir at room temperature for several hours until the reaction is complete as indicated by TLC.

-

Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-formyl-3-phenyl-3-oxopropanoate and formamidine hydrochloride.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting residue, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value/Characteristics |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a relatively high melting solid, typical for aromatic carboxylic acids. |

| ¹H NMR | Aromatic protons of the phenyl ring, distinct pyrimidine ring protons, and a downfield, broad singlet for the carboxylic acid proton (δ 10-13 ppm).[5] |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (δ 160-180 ppm), aromatic carbons of the phenyl and pyrimidine rings.[5][6] |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretching of the aromatic rings.[7][8][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns including the loss of -COOH and other fragments.[10][11] |

Detailed Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) can be used as an internal standard. The highly deshielded proton of the carboxylic acid is a key diagnostic signal in the ¹H NMR spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The characteristic broad O-H stretching vibration of the carboxylic acid dimer and the strong C=O stretching vibration are the most important diagnostic peaks.[7][9]

Mass Spectrometry (MS)

Mass spectral data can be obtained using an electrospray ionization (ESI) mass spectrometer. The analysis will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[10][11]

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus to assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.

Diagrams

Caption: Proposed synthesis workflow for this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. ijpsr.com [ijpsr.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a core scaffold in the development of various biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes such as xanthine oxidase and diacylglycerol O-acyltransferase 1 (DGAT-1), making this chemical moiety of significant interest in drug discovery and development.[1][2] This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of its key properties, and an overview of the signaling pathways in which its derivatives are implicated.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | - |

| Molecular Weight | 200.19 g/mol | - |

| XLogP3 | 1.7 | PubChem[3] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental values for this compound are not available, the following are detailed, standard methodologies for determining the key physicochemical properties of a solid organic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow range. This property is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The tube is tapped gently to ensure the sample is compact.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a magnifying lens for observation.[5][6]

-

Measurement: The sample is heated at a controlled rate.[7] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) to accurately determine the melting point range.[6]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. For carboxylic acids, this method provides a direct measurement of the acidic strength of the carboxyl group.[11]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). The logarithm of the partition coefficient (LogP) is a widely used parameter in drug discovery to estimate the lipophilicity of a compound.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.[12][13]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound have been investigated for their potential as inhibitors of key enzymes in metabolic pathways, highlighting the therapeutic potential of this chemical scaffold.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine oxidase.[2]

Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an enzyme that plays a crucial role in the final step of triglyceride synthesis.[4][5] Inhibition of DGAT-1 is a therapeutic target for the treatment of obesity and type 2 diabetes.[7] Thienopyrimidine derivatives, which can be conceptually related to the 6-phenylpyrimidine scaffold, have been developed as DGAT-1 inhibitors.[4][5]

Synthesis

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the condensation of a phenyl-substituted β-ketoester with an appropriate amidine or urea derivative to form the pyrimidine ring, followed by functional group manipulations to introduce the carboxylic acid moiety if not already present. For instance, derivatives such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized from ketoenol acids and thiourea.[2]

Conclusion

While experimental data on the physicochemical properties of this compound itself is limited, its structural motif is of considerable importance in medicinal chemistry. The methodologies outlined in this guide provide a framework for the experimental characterization of this compound and its analogues. Furthermore, the demonstrated activity of its derivatives as enzyme inhibitors underscores the potential of this scaffold in the development of novel therapeutics. Further research is warranted to fully characterize the parent compound and to explore the full therapeutic potential of its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective inhibition of xanthine oxidase by substituted pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 304443-33-2 | TargetMol [targetmol.com]

- 10. Article [protein.bio.msu.ru]

- 11. 1116339-68-4 CAS MSDS (2-HYDROXY-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Phenylpyrimidine-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-phenylpyrimidine-4-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including the inhibition of key enzymes such as xanthine oxidase and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This document details experimental protocols, presents quantitative data in a structured format, and visualizes key concepts to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclocondensation of a β-ketoester or a related three-carbon precursor with an amidine or a functionalized equivalent. A common and versatile method for creating the pyrimidine core is the Biginelli reaction or similar multicomponent reactions. These reactions offer the advantage of assembling the heterocyclic ring in a single step from readily available starting materials.

A notable synthetic route involves the reaction of a ketoenol acid with thiourea to produce 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[1] This approach provides a straightforward method for introducing a thiol group at the 2-position of the pyrimidine ring, which can be a key pharmacophore for certain biological targets or a handle for further functionalization.

Another key synthetic strategy involves the modification of a pre-formed pyrimidine ring. For instance, 6-chloropyrimidine-4-carboxylic acid can serve as a versatile intermediate. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing substituents. Subsequent amidation of the carboxylic acid at the 4-position generates a diverse library of pyrimidine-4-carboxamides.

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from common precursors.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery. Two prominent areas of investigation are their roles as xanthine oxidase inhibitors and NAPE-PLD inhibitors.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Several 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent XO inhibitors.[1] The inhibitory activity of these compounds is often attributed to their structural similarity to the natural substrates of the enzyme and their ability to interact with key residues in the active site.

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

| Compound | R | IC50 (µM) |

| 9b | 4-F | 0.132 |

| 8a | H | >10 |

| 8b | 4-CH3 | 1.25 |

| 8c | 4-OCH3 | 0.89 |

| 8d | 4-Cl | 0.45 |

| 9a | H | 0.56 |

| 9c | 4-OCH3 | 0.21 |

| 9d | 4-Cl | 0.18 |

| 9e | 4-Br | 0.15 |

| 10a | H | 0.78 |

| 10b | 4-CH3 | 0.55 |

| 10c | 4-OCH3 | 0.32 |

| 10d | 4-Cl | 0.25 |

| 10e | 4-Br | 0.22 |

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors.[1]

Steady-state enzyme kinetics have revealed that some of these compounds, such as compound 9b , act as mixed-type inhibitors of xanthine oxidase.[1] This suggests that they can bind to both the free enzyme and the enzyme-substrate complex.

The signaling pathway below illustrates the role of xanthine oxidase in uric acid production and the inhibitory action of the pyrimidine derivatives.

NAPE-PLD Inhibition

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. NAPE-PLD inhibitors are valuable tools for studying the physiological roles of NAEs and may have therapeutic potential in various neurological and psychiatric disorders. A series of pyrimidine-4-carboxamides have been developed as potent and selective NAPE-PLD inhibitors.

Structure-activity relationship studies have shown that modifications at three key positions of the pyrimidine-4-carboxamide scaffold can significantly impact potency and physicochemical properties. The lead compound, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), emerged from these studies as a potent, nanomolar inhibitor with good drug-like properties.

The following table presents the inhibitory potencies of key pyrimidine-4-carboxamide derivatives against NAPE-PLD.

| Compound | R1 | R2 | R3 | pIC50 |

| 2 | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 ± 0.04 |

| LEI-401 (1) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

Data extracted from SAR studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors.

The development of LEI-401 involved a systematic optimization process, as depicted in the workflow below.

Experimental Protocols

General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

Materials:

-

Appropriate ketoenol acid

-

Thiourea

-

Solvent (e.g., ethanol)

-

Catalyst (e.g., sodium ethoxide)

Procedure:

-

To a solution of the ketoenol acid (1 equivalent) in the chosen solvent, add thiourea (1.2 equivalents).

-

Add the catalyst (e.g., a catalytic amount of sodium ethoxide) to the reaction mixture.

-

Reflux the mixture for the appropriate time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

In Vitro Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of xanthine in a suitable buffer.

-

Prepare various concentrations of the test compounds and the positive control in DMSO.

-

In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Measure the absorbance at 295 nm at regular intervals for a set period to determine the rate of uric acid formation.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

General Synthesis of Pyrimidine-4-carboxamides

Materials:

-

6-Chloropyrimidine-4-carboxylic acid

-

Appropriate amine for the 6-position

-

Appropriate amine for the 4-carboxamide

-

Coupling agent (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, DCM)

Procedure for Nucleophilic Substitution at C6:

-

Dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent.

-

Add a base such as DIPEA (2-3 equivalents) to the mixture.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.

-

Upon completion, work up the reaction by partitioning between an organic solvent and water.

-

Purify the intermediate product by column chromatography.

Procedure for Amide Coupling at C4:

-

Dissolve the 6-substituted pyrimidine-4-carboxylic acid (1 equivalent) in an appropriate solvent.

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).

-

Add the desired amine for the carboxamide (1.2 equivalents).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work up the reaction and purify the final product by column chromatography or recrystallization.

In Vitro NAPE-PLD Inhibition Assay

Materials:

-

HEK293T cells overexpressing human NAPE-PLD

-

Fluorescent NAPE-PLD substrate (e.g., PED6)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds dissolved in DMSO

-

Known NAPE-PLD inhibitor (positive control)

-

Fluorescence plate reader

Procedure:

-

Culture and maintain HEK293T cells expressing NAPE-PLD.

-

Prepare cell lysates or membrane fractions containing the enzyme.

-

In a 384-well plate, add the assay buffer and the test compounds at various concentrations.

-

Add the cell lysate or membrane fraction to each well and pre-incubate for a short period.

-

Initiate the reaction by adding the fluorescent NAPE-PLD substrate.

-

Incubate the plate at 37 °C for a specified time.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 values as described for the xanthine oxidase assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The synthetic accessibility and the potential for straightforward chemical modification make this class of compounds highly attractive for the development of novel therapeutic agents. The detailed synthetic protocols, compiled quantitative data, and visual representations of key concepts provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of these promising molecules. Further exploration of the structure-activity relationships and the biological mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

The Multifaceted Biological Activities of 6-Phenylpyrimidine-4-carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-phenylpyrimidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. Key biological targets include xanthine oxidase and macrophage migration inhibitory factor (MIF), with derivatives demonstrating potent inhibitory effects relevant to hyperuricemia, gout, inflammation, and oncology. Furthermore, various analogs have exhibited promising anticancer properties, interfering with critical cellular processes such as proliferation and survival. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a core component of nucleic acids and numerous biologically active molecules. The substitution of a phenyl group at the 6-position and a carboxylic acid at the 4-position of the pyrimidine ring creates the this compound core, a versatile template for the design of novel therapeutic agents. Research has predominantly focused on the derivatization of this core structure to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. This guide will delve into the key biological activities associated with this scaffold, with a particular emphasis on xanthine oxidase inhibition, macrophage migration inhibitory factor (MIF) antagonism, and anticancer effects.

Synthesis of Key this compound Derivatives

Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

A notable class of derivatives, 2-mercapto-6-phenylpyrimidine-4-carboxylic acids, has been synthesized and identified as potent xanthine oxidase inhibitors.[1] The synthesis is achieved through a one-pot three-component condensation reaction.

Experimental Protocol: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid [2][3][4]

-

Reactants: A substituted aromatic aldehyde, malononitrile, and thiourea are used as the starting materials.

-

Reaction Conditions: The reactants are refluxed in absolute ethanol in the presence of a catalyst, such as phosphorus pentoxide. Phosphorus pentoxide acts as a dehydrating agent, driving the reaction towards the formation of the pyrimidine ring.

-

Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylmethylene malononitrile intermediate. This intermediate then reacts with thiourea, followed by cyclization and tautomerization to yield the final 2-mercapto-6-aryl-4-aminopyrimidine-5-carbonitrile derivative. Subsequent hydrolysis of the nitrile group would yield the carboxylic acid.

-

Purification: The resulting solid product is typically isolated by filtration, dried, and recrystallized from ethanol to achieve high purity.

Synthesis of 4-Iodo-6-phenylpyrimidine

4-Iodo-6-phenylpyrimidine (4-IPP) is a key derivative that acts as an irreversible inhibitor of macrophage migration inhibitory factor (MIF). Its synthesis involves a multi-step process starting from 4,6-dichloropyrimidine.

Experimental Protocol: Synthesis of 4-Iodo-6-phenylpyrimidine [5][6][7][8]

-

Starting Material: 4,6-Dichloropyrimidine is the key precursor.

-

Step 1: Suzuki Coupling: A Suzuki coupling reaction is performed between 4,6-dichloropyrimidine and phenylboronic acid. This reaction selectively substitutes one of the chlorine atoms with a phenyl group to yield 4-chloro-6-phenylpyrimidine.

-

Step 2: Iodination: The remaining chlorine atom at the 4-position is then substituted with iodine. This can be achieved by reacting 4-chloro-6-phenylpyrimidine with hydroiodic acid (HI).

-

Purification: The final product, 4-iodo-6-phenylpyrimidine, is purified using standard chromatographic techniques.

Biological Activities and Mechanisms of Action

Xanthine Oxidase Inhibition

Background: Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout.

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[1]

Quantitative Data:

| Compound ID | Structure | IC50 (µM) vs. Xanthine Oxidase | Inhibition Type |

| 9b | 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative | 0.132 | Mixed-type |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

-

Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compounds (dissolved in DMSO)

-

Potassium phosphate buffer (pH 7.5)

-

-

Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, xanthine oxidase, and the test compound at various concentrations.

-

The mixture is pre-incubated at 25°C for 15 minutes.

-

The reaction is initiated by adding the xanthine substrate.

-

The absorbance is measured at 295 nm, the wavelength at which uric acid has maximum absorbance.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

-

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Background: MIF is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory diseases and cancers. It exerts its effects by binding to its cell surface receptor CD74, which then activates downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation, survival, and inflammation.

4-Iodo-6-phenylpyrimidine (4-IPP) is a derivative that acts as a suicide substrate, irreversibly inhibiting MIF's tautomerase activity.[9]

Quantitative Data:

| Compound | Target | IC50 | Cell Line | Effect | Reference |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | MIF Tautomerase | ~5-10x more potent than ISO-1 | - | Inhibition of MIF-dependent catalysis | [9] |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | Cell Proliferation | ~30 µM | SCCVII (Squamous Carcinoma) | Inhibition of proliferation | [7] |

Experimental Protocol: MIF Tautomerase Activity Assay (L-Dopachrome Methyl Ester) [10][11]

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

-

Reagents:

-

Recombinant human or mouse MIF

-

L-DOPA methyl ester

-

Sodium periodate (NaIO4)

-

Test inhibitor (e.g., 4-IPP)

-

Phosphate-buffered saline (PBS), pH 7.2 or Bis-Tris buffer, pH 6.2

-

-

Procedure:

-

Preparation of L-dopachrome methyl ester: L-dopachrome methyl ester is prepared fresh by reacting L-DOPA methyl ester with sodium periodate in the reaction buffer. The formation of the orange-colored L-dopachrome methyl ester is monitored by an increase in absorbance at 475 nm.

-

Inhibition Assay:

-

Recombinant MIF is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 5-20 minutes) at room temperature.

-

The freshly prepared L-dopachrome methyl ester solution is added to the MIF-inhibitor mixture.

-

-

Measurement: The rate of decrease in absorbance at 475 nm is monitored spectrophotometrically. This decrease corresponds to the MIF-catalyzed tautomerization of L-dopachrome methyl ester to a colorless product.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

-

MIF Signaling Pathway in Cancer

Caption: Simplified MIF signaling pathway in cancer.

Anticancer Activity

Various derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes required for tumor growth and survival.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

-

Experimental Workflow for In Vitro Anticancer Drug Screening

Caption: General workflow for in vitro anticancer drug screening using the MTT assay.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in targeting key enzymes and signaling pathways implicated in a range of diseases, including gout, inflammatory disorders, and cancer. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their efforts to design and synthesize next-generation inhibitors with improved efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamopen.com [benthamopen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. US5750694A - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Mechanism of Action of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, a class of compounds based on the 6-phenylpyrimidine-4-carboxylic acid scaffold, as potent inhibitors of xanthine oxidase.

Introduction

The this compound scaffold is a key structural motif in a class of emerging xanthine oxidase (XO) inhibitors.[1] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the development of novel and potent XO inhibitors is a significant therapeutic goal. This guide focuses on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives that have demonstrated significant inhibitory activity against xanthine oxidase.[1]

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of xanthine oxidase. These derivatives have been shown to exhibit potent, submicromolar inhibitory activity.[1]

Type of Inhibition

Steady-state enzyme kinetics have revealed that these compounds act as mixed-type inhibitors of xanthine oxidase.[1] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability contributes to their potent inhibitory effect.

A diagram illustrating mixed-type enzyme inhibition is provided below:

Quantitative Data: Inhibitory Potency

The inhibitory activity of the 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives against xanthine oxidase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

| Compound ID | Structure | IC50 (µM) |

| 9b | 2-mercapto-6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | 0.132 |

| 8b | 2-mercapto-6-(4-chlorophenyl)pyrimidine-4-carboxylic acid | 0.235 |

| 9a | 2-mercapto-6-phenylpyrimidine-4-carboxylic acid | 0.457 |

| 8a | 2-mercapto-6-(4-bromophenyl)pyrimidine-4-carboxylic acid | 0.312 |

| 10a | 2-mercapto-6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | 0.589 |

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of these compounds.

Synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives

A general synthetic scheme for the preparation of these compounds is outlined below. The synthesis involves the reaction of ketoenol acids with thiourea.[1]

Detailed Protocol:

-

A mixture of the appropriate ketoenol acid and thiourea is prepared.[1]

-

The reaction is typically carried out in a suitable solvent under reflux conditions.[1]

-

The resulting product is then isolated and purified, often through recrystallization or column chromatography.[1]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds on xanthine oxidase is determined spectrophotometrically.

Principle: The assay measures the enzymatic conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.

Workflow:

Detailed Protocol:

-

Reagents: Phosphate buffer (pH 7.5), xanthine oxidase solution, xanthine solution, and test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, xanthine oxidase solution, and varying concentrations of the test compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution.

-

Immediately measure the absorbance at 295 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this series of compounds have indicated that substitutions on the phenyl ring at the 6-position of the pyrimidine core significantly influence the inhibitory potency. For instance, the introduction of a fluorine atom at the para-position of the phenyl ring (compound 9b ) resulted in the most potent compound in the series.[1]

Conclusion

Derivatives of this compound, specifically the 2-mercapto substituted analogs, have been identified as a promising class of xanthine oxidase inhibitors. Their mixed-type inhibition mechanism and potent, submicromolar IC50 values make them attractive candidates for further development as therapeutic agents for hyperuricemia and related conditions. The provided experimental protocols and structured data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Discovery and history of pyrimidine carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrimidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational scaffold in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine. The introduction of a carboxylic acid functional group to this heterocyclic system gives rise to pyrimidine carboxylic acids, a class of compounds with significant biological and pharmaceutical relevance. Orotic acid (uracil-6-carboxylic acid), a key intermediate in the de novo biosynthesis of pyrimidines, stands as the most prominent natural example.[1][2] Synthetic derivatives have found applications ranging from pharmaceuticals, such as antiviral and anticancer agents, to agrochemicals.[3][4][5] This guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and physicochemical properties of these important molecules.

Discovery and History: From Pyrimidine to its Carboxylic Acid Derivatives

The journey to understanding pyrimidine carboxylic acids begins with the history of the parent heterocycle.

-

1879: The First Synthesis : The first laboratory synthesis of a pyrimidine derivative was achieved by French chemist Charles-Adolphe Wurtz's student, Grimaux, who prepared barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[1]

-

1884-1885: Systematic Study and Nomenclature : The systematic investigation of pyrimidines was initiated by German chemist Adolf Pinner. He synthesized pyrimidine derivatives by condensing amidines with β-keto esters.[1][6][7][8] In 1885, Pinner coined the name "pyrimidin" (pyrimidine) for the heterocyclic ring system.[1]

-

1891: The Biginelli Reaction : Italian chemist Pietro Biginelli developed a one-pot, three-component reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9][10][11][12] This reaction remains a cornerstone of pyrimidine chemistry today.

-

1900: Synthesis of the Parent Compound : The unsubstituted parent pyrimidine ring was first synthesized by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]

-

Early 20th Century - Orotic Acid : Orotic acid's significance emerged through its discovery as a key intermediate in the metabolic pathway for pyrimidine biosynthesis.[1][2] Early chemical syntheses were developed, including the condensation of urea with esters of oxalacetic acid.[13] A notable synthesis from aspartic acid was reported in 1947 by Nyc and Mitchell.[13]

Key Pyrimidine Carboxylic Acids: Physicochemical Data

The properties of pyrimidine carboxylic acids are crucial for their application in research and development. The data for several key compounds are summarized below.

| Property | Orotic Acid (Uracil-6-carboxylic acid) | Pyrimidine-4-carboxylic acid | Pyrimidine-2-carboxylic acid | Uracil (for reference) | Thymine (for reference) |

| Molecular Formula | C₅H₄N₂O₄ | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₄H₄N₂O₂ | C₅H₆N₂O₂ |

| Molar Mass | 156.10 g/mol | 124.10 g/mol [14][15] | 124.1 g/mol [16] | 112.09 g/mol | 126.12 g/mol [17] |

| Melting Point | 345-346 °C (decomposes)[13][18][19][20] | Not available | 191 - 197 °C[16] | >300 °C | 316 - 317 °C[17] |

| pKa Values | pKa₁ = 2.07, pKa₂ = 9.45[18][20][21] | Not available | Not available | pKa = 9.38[4][22][23] | pKa = 9.7[17][24] |

| Water Solubility | Slightly soluble (~1.82 g/L at 20°C)[18][21][25][26] | Moderately soluble[27] | Not available | Slightly soluble | Miscible[17] |

| Appearance | White crystalline powder[20][25][26] | Crystalline solid[15] | White to light yellow crystals[16] | White crystalline powder | White powder[17] |

Biological Significance and Pathways

De Novo Pyrimidine Biosynthesis

Orotic acid is a central intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental pathway for creating the building blocks of DNA and RNA. The pathway begins with simple molecules like bicarbonate and aspartate and proceeds through several enzymatic steps to produce Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Caption: De novo pyrimidine biosynthesis pathway featuring orotic acid.

Key Experimental Protocols

Synthesis of Orotic Acid from Maleuric Acid

This protocol involves the bromination of maleuric acid followed by an alkaline-induced cyclization to form the pyrimidine ring.

Materials:

-

Maleuric acid

-

Bromine

-

Inert solvent (e.g., glacial acetic acid)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Bromination: Dissolve maleuric acid in an appropriate inert solvent in a reaction vessel. Cool the mixture to between 5-20°C. Slowly add bromine to the solution while maintaining the temperature. The recommended mass ratio of maleuric acid to bromine is between 1:1.5 and 1:3.0. Allow the reaction to proceed for 10-25 hours.[3][28]

-

Cyclization: The resulting mixture containing the bromo-intermediate is added directly to a heated (55-85°C) solution of sodium hydroxide.[28] The mixture is stirred for several hours (e.g., 5 hours) at this temperature to facilitate the ring-closing reaction.[28]

-

Precipitation and Isolation: After the cyclization is complete, cool the reaction mixture. Add concentrated hydrochloric acid to acidify the solution (e.g., to pH 1), which causes the crude orotic acid to precipitate.[3][28]

-

Purification: Collect the solid product by filtration and wash it with water.[3] Further purification can be achieved by recrystallization. A common method involves dissolving the crude product in a hot, dilute alkaline solution (like aqueous ammonia), filtering to remove insoluble impurities, and then re-precipitating the purified orotic acid by acidification.[3]

Caption: Experimental workflow for the synthesis of orotic acid.

Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for preparing substituted pyrimidines by condensing a 1,3-dicarbonyl compound (like a β-ketoester) with an amidine, typically under acidic conditions.[6][7][8]

Materials:

-

β-Ketoester (e.g., Ethyl acetoacetate)

-

Amidine hydrochloride

-

Base (e.g., Sodium ethoxide in ethanol)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride and the β-ketoester in ethanol.

-

Condensation: Add a solution of sodium ethoxide in ethanol to the mixture. The reaction proceeds via a condensation mechanism, forming the pyrimidine ring. The mixture is typically refluxed for several hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the pyrimidine product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Biginelli Multicomponent Reaction

This one-pot synthesis is a highly efficient method for producing dihydropyrimidinones.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

β-Ketoester (e.g., Ethyl acetoacetate)

-

Urea (or Thiourea)

Procedure (Classical Protocol):

-

Mixing: Combine the aldehyde, β-ketoester, urea, and a catalytic amount of strong acid (e.g., HCl) in ethanol.[29]

-

Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours).[29] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product often crystallizes directly from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol to achieve higher purity.[29]

Note on Modern Protocols: Many modern variations exist that offer higher yields and more environmentally friendly conditions, such as using Lewis acid catalysts or performing the reaction under solvent-free "grindstone" conditions.[10][11][29]

Conclusion

From early investigations into uric acid derivatives to their central role in metabolism and modern drug discovery, pyrimidine carboxylic acids have a rich history. The foundational synthetic methods developed over a century ago, such as the Pinner and Biginelli reactions, continue to be adapted and improved upon, demonstrating their enduring utility. For researchers in medicinal chemistry and drug development, a thorough understanding of the history, properties, and synthesis of this compound class is essential for designing the next generation of pyrimidine-based therapeutics.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Uracil - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. scispace.com [scispace.com]

- 13. Orotic Acid [drugfuture.com]

- 14. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Thymine Definition, Facts, and Functions [thoughtco.com]

- 18. Orotic acid - Sciencemadness Wiki [sciencemadness.org]

- 19. orotic acid, 65-86-1 [thegoodscentscompany.com]

- 20. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. Human Metabolome Database: Showing metabocard for Uracil (HMDB0000300) [hmdb.ca]

- 23. Uracil|High-Purity Reagent for Research [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]

- 26. Orotic acid price,buy Orotic acid - chemicalbook [chemicalbook.com]

- 27. chemimpex.com [chemimpex.com]

- 28. CN107200714A - A kind of method for preparing orotic acid - Google Patents [patents.google.com]

- 29. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 6-Phenylpyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 6-phenylpyrimidine-4-carboxylic acid and its derivatives. The information presented herein is intended to facilitate further research and drug development efforts by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Xanthine Oxidase Inhibition

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

A study on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives revealed several compounds with submicromolar inhibitory potency against xanthine oxidase.[1] The most potent of these, compound 9b, demonstrated an IC50 value of 0.132 μM.[1] Enzyme kinetics studies indicated that compound 9b acts as a mixed-type inhibitor of xanthine oxidase.[1]

| Compound | Target | IC50 (μM) | Inhibition Type | Reference |

| 9b | Xanthine Oxidase | 0.132 | Mixed-type | [1] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a representative protocol for determining the xanthine oxidase inhibitory activity of test compounds.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the test compound at various concentrations, phosphate buffer, and a freshly prepared solution of xanthine oxidase.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, xanthine, to each well.

-

Monitor the increase in absorbance at 295 nm for 15 minutes, which corresponds to the formation of uric acid.

-

A control reaction is performed without the test compound, and a blank is prepared without the enzyme.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship: Mixed-Type Inhibition

P2Y12 Receptor Antagonism

Analogs of 2-phenyl-pyrimidine-4-carboxamide have been identified as antagonists of the P2Y12 receptor, a G-protein-coupled receptor on the surface of platelets that plays a key role in thrombosis.[2] Antagonism of this receptor can inhibit platelet aggregation, making it a valuable target for antiplatelet therapies.

Quantitative Data: P2Y12 Receptor Antagonist Potency

Optimization of 2-phenyl-pyrimidine-4-carboxamide derivatives has led to compounds with excellent ex vivo potency in platelet aggregation assays using human plasma.[2]

Specific quantitative data (e.g., IC50 values) for these compounds were not available in the reviewed abstracts.

Experimental Protocol: Platelet Aggregation Assay

The following is a general protocol to assess the inhibition of platelet aggregation.

Materials:

-

Human platelet-rich plasma (PRP)

-

Adenosine diphosphate (ADP) as an agonist

-

Test compounds dissolved in a suitable solvent

-

Aggregometer

Procedure:

-

Prepare PRP from fresh human blood.

-

Pre-incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.

-

Add ADP to induce platelet aggregation.

-

Monitor the change in light transmittance through the PRP sample using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits ADP-induced platelet aggregation by 50%.

Signaling Pathway: P2Y12 Receptor Signaling

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Quantitative Data: In Vitro Activity of 4-IPP

4-IPP has been shown to be approximately 5 to 10 times more potent than the prototypical MIF inhibitor, ISO-1, in blocking MIF-dependent catalysis and lung adenocarcinoma cell migration and anchorage-independent growth.[6]

Specific IC50 values for 4-IPP in various in vitro assays were not consistently available in the reviewed literature.

Experimental Protocols

Materials:

-

Fibroblast-like synoviocytes (FLS) or other target cells

-

Cell culture medium

-

4-IPP dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-IPP for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Animals:

-

Lewis or Dark Agouti rats

Procedure:

-

Immunization: Emulsify type II collagen with Freund's incomplete or complete adjuvant. Inject the emulsion intradermally at the base of the tail. A booster injection may be given after a set period (e.g., 7 days).

-

Treatment: Once arthritis is established (typically 11-13 days post-immunization), begin treatment with 4-IPP (or a vehicle control) administered via a suitable route (e.g., intraperitoneal, oral).

-

Assessment: Monitor the animals for signs of arthritis, including paw swelling (measured with calipers), clinical scoring of joint inflammation, and changes in body weight.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathway: MIF-Mediated Inflammation in Rheumatoid Arthritis

Anti-Tumor Activity

Various pyrimidine derivatives have demonstrated anti-tumor activity against a range of cancer cell lines.[7][8][9] The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays.

Quantitative Data: Anti-Tumor Activity of Pyrimidine Derivatives

Several studies have reported the IC50 values of novel pyrimidine derivatives against various cancer cell lines. For example, some indazol-pyrimidine derivatives have shown potent activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines, with IC50 values in the low micromolar range.[8]

| Compound Class | Cell Line | IC50 (μM) | Reference |

| Indazol-pyrimidine derivative 4f | MCF-7 | 1.629 | [8] |

| Indazol-pyrimidine derivative 4i | MCF-7 | 1.841 | [8] |

| Indazol-pyrimidine derivative 4a | A549 | 3.304 | [8] |

| Indazol-pyrimidine derivative 4i | A549 | 2.305 | [8] |

| Indazol-pyrimidine derivative 4i | Caco2 | 4.990 | [8] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The protocol for assessing the anti-tumor activity of compounds against cancer cell lines is similar to the MTT assay described in the MIF inhibition section. The key difference is the use of cancer cell lines (e.g., MCF-7, A549, HeLa) as the biological system.

Experimental Workflow: Drug Discovery and Evaluation

This guide highlights the promising therapeutic potential of this compound and its derivatives across several key biological targets. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community in advancing the development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Iodo-6-phenylpyrimidine (4-IPP) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Art of Molecular Design: A Deep Dive into the Structure-Activity Relationship of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 6-phenylpyrimidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their development as potent and selective inhibitors of key enzymes implicated in various disease states, including hyperuricemia, inflammation, and cancer. This document details the intricate interplay between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Core Structure and Therapeutic Potential

The fundamental structure of a this compound derivative consists of a pyrimidine ring substituted with a phenyl group at the 6-position and a carboxylic acid at the 4-position. This core can be extensively modified at various positions, primarily at the 2-position of the pyrimidine ring and on the phenyl ring, to modulate its physicochemical properties and biological activity. These modifications have led to the discovery of potent inhibitors for several important enzymes.

Structure-Activity Relationship as Xanthine Oxidase Inhibitors

A significant area of investigation for this compound derivatives has been their potential as xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to its deposition in joints and tissues, causing painful inflammation.

A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives revealed crucial insights into their SAR as xanthine oxidase inhibitors.[2] The general structure of the synthesized compounds is shown below.

Key SAR observations include:

-

The 2-mercapto group: The presence of the 2-mercapto group is crucial for potent inhibitory activity.

-

Substitution on the 6-phenyl ring: The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. Electron-withdrawing groups, particularly at the para position, generally enhance activity.

-

Esterification of the carboxylic acid: Conversion of the carboxylic acid to various esters can modulate activity, with some esters showing improved potency.

The following table summarizes the xanthine oxidase inhibitory activity of selected 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

| Compound | R | IC₅₀ (μM) |

| 9b | 4-Cl | 0.132 |

| 9a | H | 0.458 |

| 9c | 4-F | 0.235 |

| 9d | 4-Br | 0.189 |

| 9e | 4-CH₃ | 0.512 |

| 10b (Ethyl ester of 9b) | 4-Cl | 0.156 |

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[2]

Signaling Pathway of Xanthine Oxidase

The primary role of xanthine oxidase is in the purine catabolism pathway. It is not a typical signaling molecule that initiates a complex downstream cascade. Instead, its activity directly leads to the production of uric acid and reactive oxygen species (ROS), which can then trigger inflammatory responses.

Xanthine Oxidase Catalytic Pathway and Inhibition.

Structure-Activity Relationship as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

Derivatives of pyrimidine-4-carboxamide have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[3][4] Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, offering therapeutic potential for various neurological and inflammatory disorders.

Structure-activity relationship studies on a library of pyrimidine-4-carboxamides led to the identification of potent inhibitors.[3][4]

Key SAR observations include:

-

Substituents at the 2- and 6-positions: The nature of the substituents at the 2- and 6-positions of the pyrimidine ring is critical for activity.

-

Carboxamide moiety: The carboxamide group at the 4-position is an essential feature for interaction with the enzyme.

-

Stereochemistry: The stereochemistry of the substituents can have a profound impact on inhibitory potency.

The table below presents the inhibitory activity of key pyrimidine-4-carboxamide derivatives against NAPE-PLD.

| Compound | R² | R⁶ | pIC₅₀ |

| 2 | N-methylphenethylamine | morpholine | 6.09 ± 0.04 |

| LEI-401 (1) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

Data extracted from a study on Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[3][4]

NAPE-PLD Signaling Pathway

NAPE-PLD is an enzyme that catalyzes the final step in the biosynthesis of NAEs. These NAEs then act on various receptors to elicit their biological effects. Therefore, the "pathway" is a biosynthetic route leading to the production of signaling molecules.

NAPE-PLD Biosynthetic Pathway and Inhibition.

Structure-Activity Relationship as VEGFR-2 Inhibitors

Certain pyrimidine-5-carbonitrile derivatives, which share the core pyrimidine scaffold, have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Key SAR observations for pyrimidine-5-carbonitrile derivatives include:

-

Hydrazone moiety: The presence of a hydrazone linkage was found to be important for anti-proliferative activity.

-

Substituents on the benzylidene ring: The electronic properties of substituents on the benzylidene ring attached to the hydrazone moiety significantly affected the cytotoxic activity.

The following table shows the in vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives against the HCT-116 human colon cancer cell line.

| Compound | R | IC₅₀ (μM) vs HCT-116 |

| 9d | 4-N(CH₃)₂ | 1.14 ± 0.12 |

| 11e | 4-Cl | 0.53 ± 0.07 |

| 12b | 4-OCH₃ | 1.83 ± 0.15 |

| 12d | 4-N(CH₃)₂ | 1.25 ± 0.11 |

| Sorafenib | - | 0.19 ± 0.15 |

Data extracted from a study on the design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents.[5]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Simplified VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives